Flordipine

Description

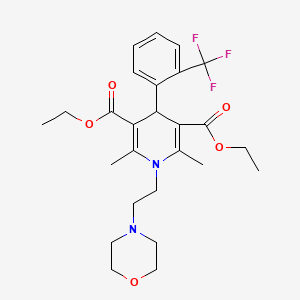

Structure

3D Structure

Properties

CAS No. |

77590-96-6 |

|---|---|

Molecular Formula |

C26H33F3N2O5 |

Molecular Weight |

510.5 g/mol |

IUPAC Name |

diethyl 2,6-dimethyl-1-(2-morpholin-4-ylethyl)-4-[2-(trifluoromethyl)phenyl]-4H-pyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C26H33F3N2O5/c1-5-35-24(32)21-17(3)31(12-11-30-13-15-34-16-14-30)18(4)22(25(33)36-6-2)23(21)19-9-7-8-10-20(19)26(27,28)29/h7-10,23H,5-6,11-16H2,1-4H3 |

InChI Key |

RSXGUJLKWYUPMC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=C(C1C2=CC=CC=C2C(F)(F)F)C(=O)OCC)C)CCN3CCOCC3)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

diethyl 1,4-dihydro-2,6-dimethyl-1-(2-morpholinoethyl)-4-(alpha,alpha,alpha-trifluoro-2-tolyl)-3,5-pyridinedicarboxylate flordipine RHC 2906 RHC-2906 |

Origin of Product |

United States |

Molecular and Cellular Pharmacology of Flordipine

Mechanisms of Voltage-Gated Calcium Channel Modulation

Calcium channel blockers, including dihydropyridines, exert their effects by disrupting the influx of calcium ions through voltage-gated calcium channels. This action is crucial for various physiological processes, particularly in muscle contraction and electrical signaling.

As a dihydropyridine (B1217469), Flordipine is expected to primarily target L-type voltage-gated calcium channels. Inhibition of these channels in vascular smooth muscle cells prevents the influx of extracellular calcium. The reduction in intracellular calcium concentration subsequently inhibits the calcium-calmodulin complex formation, which in turn prevents the activation of myosin light-chain kinase (MLCK). Since MLCK is responsible for phosphorylating the myosin light chain, a key step in muscle contraction, its inhibition leads to the relaxation of vascular smooth muscle cells and subsequent vasodilation. This vasodilation contributes to a decrease in peripheral vascular resistance.

While the general mechanism for dihydropyridines is well-established, specific detailed research findings on this compound's precise L-type calcium channel binding dynamics or its direct effects on vasodilation mechanisms are not extensively detailed in the readily available scientific literature.

The literature does not provide specific information regarding this compound's potential modulation of T-type calcium channels. While some dihydropyridine calcium channel blockers have been noted to interact with T-type calcium channels, the pharmacological significance of such interactions is often unknown or less pronounced compared to their L-type channel effects. T-type calcium channels are low-voltage-activated channels found in various tissues, including neurons, pacemaker cells, and smooth muscle, and play roles in action potential generation and cellular excitability.

Ligand-Receptor Binding Dynamics and Selectivity Profiling

The binding dynamics and selectivity profile of a calcium channel blocker are crucial for understanding its therapeutic applications and potential side effects.

Direct comparative analysis of this compound's vasorelaxant potency against other dihydropyridines such as Nifedipine (B1678770) is not extensively documented in the provided search results. One older study from 1987 mentions a comparison of Nifedipine with this compound in exercise-induced asthma, but specific potency data is not provided in the abstract. ersnet.org In general, dihydropyridines vary in their potency and duration of action, and such comparisons would typically involve quantitative measures like IC50 values (half maximal inhibitory concentration) in relevant tissue preparations.

Non-Calcium Channel Related Molecular Interactions

Current readily available scientific literature does not extensively detail any significant non-calcium channel related molecular interactions for this compound. While some other dihydropyridines, such as Felodipine (B1672334), have been noted to interact with other molecular targets like calmodulin, the mineralocorticoid receptor, or cyclic nucleotide phosphodiesterase, these interactions are generally considered minor compared to their primary calcium channel blocking effects. nih.gov Without specific research findings on this compound, no such interactions can be definitively attributed to this compound.

Inhibition of Cyclic Nucleotide Phosphodiesterase Activity by this compound

Cyclic nucleotide phosphodiesterases (PDEs) constitute a superfamily of enzymes that catalyze the hydrolysis of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are crucial intracellular second messengers involved in numerous physiological processes. uniprot.orgmdpi.comebi.ac.ukresearchgate.net PDEs play a critical role in regulating the localization, duration, and amplitude of cyclic nucleotide signaling within subcellular domains, thereby influencing signal transduction pathways. ebi.ac.uk

Competitive Antagonism of the Mineralocorticoid Receptor (relevant to DHP class research)

The mineralocorticoid receptor (MR) is a ligand-activated transcription factor belonging to the steroid receptor subfamily of nuclear receptors. rcsb.orgnih.govresearchgate.netgsea-msigdb.org It plays a key role in regulating blood pressure and mineral homeostasis, mediating the biological effects of aldosterone (B195564). uniprot.orgrcsb.orgnih.gov Overactivation of the MR can trigger inflammation and fibrosis, contributing to conditions such as chronic kidney disease and heart failure. rcsb.org Mineralocorticoid receptor antagonists (MRAs) are drugs that inhibit the action of aldosterone at these receptors, leading to increased sodium and water excretion and potassium retention. uniprot.orgsigmaaldrich.compromega.ca

Binding to Calcium-Binding Proteins (e.g., Calmodulin, Troponin C)

Calcium-binding proteins, such as calmodulin (CaM) and troponin C (TnC), are essential regulatory proteins involved in various cellular processes, including muscle contraction, signal transduction, and enzyme regulation. sigmaaldrich.comglycosmos.orghytest.fircsb.orgrcsb.orgwikipedia.org Calmodulin, a highly conserved Ca2+-binding protein, acts as a physiological effector for a wide range of biological processes, undergoing conformational changes upon calcium binding to interact with specific proteins. cellsciences.com Troponin C, a subunit of the troponin complex, is crucial for regulating muscle contraction by binding to calcium ions, which triggers conformational changes leading to muscle contraction. expasy.orgrcsb.orgwikipedia.org

Preclinical Investigations and Disease Models

In Vitro Pharmacological Characterization

Detailed, specific data regarding the in vitro potency and efficacy of Flordipine in cellular and isolated tissue systems, such as canine veins or arterial strips, are not extensively detailed within the provided search results. While there is a mention of studies involving "strips" and "inhibition of Ca" in the context of this compound, specific quantitative data like IC50 or EC50 values for these systems are not available. googleapis.com

Similarly, comprehensive methodological considerations specifically pertaining to high-concentration pharmacological studies of this compound were not found in the provided information.

In Vivo Efficacy Studies in Animal Models

This compound has been investigated in animal models to assess its effects on the cardiovascular system and its potential role in experimental atherosclerosis.

This compound is recognized as an antihypertensive compound. nih.govguidechem.com However, specific detailed findings on its modulatory effects on the cardiovascular system in animal models, such as quantitative data on changes in peripheral vascular resistance or blood pressure parameters, are not explicitly provided in the search results.

Studies have investigated the impact of this compound on the development of atherosclerotic lesions in cholesterol-fed rabbits. In one such investigation, this compound was administered to rabbits fed a diet containing 1% cholesterol and 4% corn oil for a period of 10 weeks. nih.gov The dosages of this compound used in this study were 5, 15, or 45 mg/kg/day. nih.gov

The findings indicated that this compound, at any of the tested treatment levels, did not exert an influence on serum or liver lipids. Furthermore, there was no observed effect on aortic sudanophilia, which is a measure of lipid accumulation and a marker for atherosclerotic lesion formation. nih.gov This suggests that, under the conditions of this experimental model, this compound did not affect lipidemia or the progression of atherosclerosis in cholesterol-fed rabbits. nih.govdntb.gov.ua

Table 1: Effects of this compound on Atherosclerosis in Cholesterol-Fed Rabbits

| Parameter Assessed | Effect of this compound (5, 15, or 45 mg/kg/day for 10 weeks) | Source |

| Serum Lipids | No influence observed | nih.gov |

| Liver Lipids | No influence observed | nih.gov |

| Aortic Sudanophilia | No effect observed | nih.gov |

Investigations in Experimental Atherosclerosis Models

Influence of this compound on Serum and Liver Lipids in Hypercholesterolemic Models

Investigations into the effects of this compound on lipid profiles have been conducted in animal models of hypercholesterolemia. In one study, this compound was administered to rabbits fed a diet designed to induce hypercholesterolemia. Rabbits were given this compound at doses of 5, 15, or 45 mg/kg/day for a period of 10 weeks, alongside a diet containing 1% cholesterol and 4% corn oil. The findings indicated that this compound, at any of the tested dose levels, did not exert a discernible effect on serum or liver lipid levels. Furthermore, no impact was observed on aortic sudanophilia, a measure related to atherosclerotic plaque formation. This suggests that this compound does not significantly influence lipid metabolism or the progression of atherosclerosis in this specific hypercholesterolemic rabbit model. nih.gov

Respiratory System Investigations

Calcium channel blockers, including those of the dihydropyridine (B1217469) class, have been theoretically considered for their potential to induce relaxing effects on airway smooth muscle. nih.gov While direct investigations on this compound's broad effects on respiratory mechanics are limited in the provided literature, the class of dihydropyridines has been explored in this context. For instance, nifedipine (B1678770), another dihydropyridine, has been shown to affect respiratory mechanics in rat models, leading to a reduction in airway resistance and respiratory system elastance, likely due to a relaxing action on airway and parenchymal smooth muscle cells. nih.gov These findings highlight a general area of investigation for dihydropyridines, indicating a potential for influence on the respiratory system.

Evaluation of this compound in Exercise-Induced Asthma Models

However, detailed research findings indicated a notable individual response in one patient (Patient D). This patient demonstrated a reduction in the fall of forced expiratory volume in one second (FEV1) after exercise when pretreated with the active compounds compared to placebo. Specifically, Patient D experienced 47% less fall in FEV1 with nifedipine, 48% less with this compound 25 mg, and 76% less with this compound 50 mg. Subjectively, this patient also reported feeling less dyspnea and did not experience wheezing after exercise when on the active treatments. tandfonline.com

Table 1: Percentage Fall in FEV1 After Exercise Challenge in Patient D with Exercise-Induced Asthma

| Pretreatment | Percentage Fall in FEV1 (vs. Placebo) |

| Nifedipine 20 mg | 47% less fall |

| This compound 25 mg | 48% less fall |

| This compound 50 mg | 76% less fall |

Other Systemic Effects and Model Applications Relevant to Dihydropyridines

This compound, as a member of the 1,4-dihydropyridine (B1200194) class of calcium channel blockers, shares common pharmacological characteristics with other compounds in this group. Dihydropyridines primarily exert their effects by inhibiting the influx of extracellular calcium ions through voltage-dependent L-type calcium channels. tandfonline.comnih.gov This action leads to the relaxation of vascular smooth muscle, predominantly in arterial resistance vessels, resulting in decreased systemic vascular resistance and a reduction in arterial blood pressure. nih.govderangedphysiology.comcvpharmacology.com

These compounds are widely recognized for their vasodilatory properties and are utilized in the management of conditions such as hypertension and angina pectoris. nih.govcvpharmacology.combiointerfaceresearch.com While dihydropyridines are generally considered more selective for vascular tissue than for cardiac tissue compared to other calcium channel blocker classes, their systemic vasodilatory effects can sometimes lead to a reflex increase in heart rate, known as reflex tachycardia, due to baroreflex activation of sympathetic nerves. nih.govderangedphysiology.comcvpharmacology.com For instance, studies with felodipine (B1672334), another dihydropyridine, have shown significant increases in plasma norepinephrine (B1679862) levels, indicative of sympathetic activation, during chronic treatment in hypertensive patients. nih.gov This class-specific effect highlights a broader systemic response observed with dihydropyridines in various physiological models.

Clinical Research and Therapeutic Efficacy Methodologies

Methodologies in Early-Phase Clinical Studies

Early-phase clinical research for Felodipine (B1672334) focused on understanding its fundamental effects in humans and identifying potential therapeutic applications. These studies are crucial for establishing the foundation for later-phase, large-scale trials.

The primary pharmacodynamic effect of Felodipine is the selective relaxation of vascular smooth muscle, which it achieves by inhibiting the influx of calcium ions through voltage-gated L-type calcium channels. drugbank.com This action on peripheral arterioles leads to a reduction in systemic vascular resistance, which in turn lowers blood pressure. nih.govnih.gov

Pharmacodynamic assessments in early human trials systematically characterized these responses. Key methodologies included:

Hemodynamic Monitoring: Continuous measurement of systolic and diastolic blood pressure, as well as heart rate, to quantify the dose-dependent antihypertensive effects. nih.govnih.gov Studies observed that Felodipine produces substantial decreases in blood pressure. nih.gov

Cardiac Output Measurement: Assessment of changes in cardiac output, which was often found to increase as a compensatory response to the reduction in peripheral resistance. nih.gov

Baroreflex Sensitivity Analysis: Evaluation of the baroreflex response, which can mediate changes in heart rate. Studies in spontaneously hypertensive rats showed a rapid resetting of the baroreflex set point. nih.gov

Renal Function Tests: Measurement of diuretic and natriuretic effects, which have been identified as a secondary action of Felodipine resulting from a renal tubular action. nih.gov

Beyond its primary mechanism, research has also explored Felodipine's interaction with other molecular targets. Methodologies to assess these secondary pharmacodynamics include in-vitro binding assays, which have shown that Felodipine also binds to calmodulin and can inhibit T-type calcium channels, although the clinical significance of these interactions remains less understood. drugbank.com

Exploratory efficacy studies are designed to investigate the potential therapeutic utility of a compound in specific patient populations, often for new indications. These studies typically involve small cohorts and are crucial for generating hypotheses for larger, confirmatory trials.

A notable example of such a study for Felodipine is the FELL-HD trial, a Phase II, single-center, open-label, dose-finding study. nih.gov This trial was designed to assess the safety and tolerability of Felodipine in patients with early-stage Huntington's disease, based on pre-clinical evidence that the drug induces autophagy, a cellular process critical for clearing the mutant huntingtin protein that causes the disease. nih.gov

Key design elements of this exploratory study include:

Small, Specific Cohort: The study planned to recruit 18 participants with genetically and clinically confirmed early-stage Huntington's disease. nih.govisrctn.com

Dose-Finding Objective: A primary goal was to determine the tolerability of different doses of Felodipine in this specific patient population. isrctn.com

Exploratory Endpoints: In addition to safety, the trial included exploratory outcome measures such as motor and cognitive function, quality of life scales, and peripheral and central disease biomarkers assessed through MRI and analysis of blood and cerebrospinal fluid. nih.gov

This type of exploratory design allows researchers to gather preliminary evidence of efficacy and safety in a new indication with a relatively small number of participants before committing to a larger, more resource-intensive Phase III trial.

Synthetic Methodologies and Chemical Derivatization

Conventional Synthetic Routes to Flordipine

The synthesis of 1,4-dihydropyridine (B1200194) (DHP) derivatives such as this compound is primarily achieved through the Hantzsch synthesis or its modifications jmedchem.comacs.org. This classical multicomponent reaction provides an efficient pathway to the core dihydropyridine (B1217469) structure essential for pharmacological activity jmedchem.comthermofisher.com.

The traditional Hantzsch reaction involves a one-pot condensation of an aldehyde, ammonia, and two equivalents of a β-ketoester, which typically results in a symmetrical 1,4-dihydropyridine thermofisher.com. However, this compound is an unsymmetrical DHP, featuring different ester groups at the 3 and 5 positions of the dihydropyridine ring. To synthesize such non-symmetrical derivatives, modifications to the original Hantzsch procedure are necessary thermofisher.com.

One common modified approach, often used for synthesizing similar unsymmetrical DHPs like felodipine (B1672334), involves a two-step process to control the introduction of the different ester groups. This method can be illustrated by the synthesis of felodipine, which involves the following key steps:

Knoevenagel Condensation: An aromatic aldehyde (e.g., 2,3-dichlorobenzaldehyde for felodipine synthesis) is first condensed with one of the β-ketoesters (e.g., methyl acetoacetate) google.com. This step forms an α,β-unsaturated ketoester intermediate.

Michael Addition and Cyclization: The second, different β-ketoester (e.g., ethyl acetoacetate as an enamine, like ethyl 3-aminocrotonate) is then reacted with the intermediate from the first step chemicalbook.com. This proceeds via a Michael addition followed by cyclization and dehydration to form the final unsymmetrical 1,4-dihydropyridine ring researchgate.net.

Recent advancements in the Hantzsch synthesis focus on improving yields, reducing reaction times, and employing principles of green chemistry, such as using microwave-assisted synthesis to accelerate the reaction jmedchem.com.

Development of Chemical Delivery Systems and Prodrug Strategies for Dihydropyridines

The therapeutic application of dihydropyridines, a class of compounds including this compound, can be limited by pharmacokinetic challenges, such as poor penetration of the blood-brain barrier (BBB). nih.govnih.gov To overcome these limitations, significant research has been directed towards the development of chemical delivery systems (CDS) and prodrug strategies. nih.govmdpi.com A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes bioconversion in the body to release the active agent. nih.govmdpi.com This approach aims to transiently modify the physicochemical properties of a drug, such as lipophilicity, to enhance its delivery to specific sites like the central nervous system (CNS). nih.govnih.gov

A prominent strategy developed for brain-specific delivery is the redox-based chemical delivery system, frequently employing a dihydropyridine carrier linked to a parent drug. mdpi.comnih.govresearchgate.net This system is modeled after the endogenous NADH/NAD+ coenzyme redox pair. mdpi.comresearchgate.net The core principle involves attaching the drug to a lipophilic 1,4-dihydropyridine carrier, creating a prodrug that can readily cross the lipoidal blood-brain barrier via passive transport. nih.govnih.govresearchgate.net

Once inside the CNS, the dihydropyridine carrier undergoes enzymatic oxidation to its corresponding quaternary pyridinium salt. nih.govnih.govnih.gov This transformation induces a critical change in physicochemical properties: the formerly lipophilic and membrane-permeable molecule becomes a hydrophilic, charged species. nih.govresearchgate.net This ionic pyridinium-drug conjugate is effectively "locked" within the brain, as its newfound polarity prevents it from diffusing back across the BBB into the systemic circulation. nih.govresearchgate.net Concurrently, the portion of the prodrug remaining in the general circulation is rapidly eliminated from the body. nih.govnih.gov Subsequent, slow enzymatic cleavage of the bond between the drug and the carrier results in a sustained release of the active therapeutic agent directly within the brain, while the carrier itself is designed to be eliminated without causing toxicity. nih.gov

This dihydropyridine-pyridinium salt redox system has been successfully applied to enhance the brain delivery of various therapeutic agents, including neurotransmitters, anticonvulsants, and antiviral agents. nih.govresearchgate.net For instance, a felodipine-CDS was synthesized by coupling the dihydropyridine drug to another dihydropyridine carrier moiety. nih.gov This prodrug demonstrated significantly different biotransformation kinetics in brain tissue compared to plasma, a key feature for successful brain targeting. nih.gov Studies showed the felodipine-CDS was relatively stable in plasma but was more rapidly converted in brain homogenates, illustrating the potential for targeted drug release. nih.gov

The table below summarizes key findings from a study on a felodipine-based chemical delivery system, illustrating the principles of this prodrug strategy.

| Compound | Lipophilicity (Kp) | Half-life in Rat Plasma (hours) | Half-life in 20% Rat Brain Homogenate (hours) | Peak Brain Concentration (µg/g) |

| Felodipine | 442 | Very Stable | Very Stable | 5.0 at 5 min |

| Felodipine-CDS | 366 | 15.5 | 1.3 | 4.2 at 5 min (for CDS) |

Data sourced from a study on a felodipine-coupled chemical delivery system. nih.gov The lipophilicity is represented by the partition coefficient (Kp). The Felodipine-CDS shows a much faster rate of biotransformation in brain homogenate compared to plasma, facilitating targeted drug release.

This redox-based CDS approach represents a versatile and powerful strategy for overcoming the significant challenge of delivering drugs, including potentially those from the dihydropyridine class like this compound, to the central nervous system. nih.govtandfonline.com By leveraging enzymatic activity within the brain for activation and retention, these systems can achieve site-specific and sustained drug delivery. nih.gov

Pharmacokinetic and Pharmacodynamic Interaction Profiling

Metabolic Pathways and Enzyme Systems Research

Investigation of Cytochrome P450 Enzyme System Involvement in Flordipine Metabolism (e.g., CYP3A4)

This compound's pharmacological activity is dependent on hepatic metabolism for its activation. ncats.io However, detailed research specifically investigating the involvement of the Cytochrome P450 (CYP) enzyme system, such as CYP3A4, in the metabolism of this compound is not extensively documented in the available literature.

Characterization of Identified this compound Metabolites and their Potential Biological Activities

While this compound requires hepatic metabolism for activation, specific identified metabolites and their individual biological activities have not been thoroughly characterized or detailed in the readily available scientific literature. ncats.io

Pharmacokinetic Interaction Studies

Comprehensive pharmacokinetic interaction studies for this compound, particularly concerning its systemic exposure in the presence of various interacting agents, are not widely reported in the available research.

Effects of Enzyme Inducers (e.g., Phenytoin, Carbamazepine, Rifampicin) on this compound Systemic Exposure

Specific studies detailing the effects of enzyme inducers such as phenytoin, carbamazepine, or rifampicin (B610482) on the systemic exposure of this compound are not available in the current literature.

Effects of Enzyme Inhibitors (e.g., Cimetidine, Itraconazole, Grapefruit Juice) on this compound Systemic Exposure

Research specifically investigating the impact of enzyme inhibitors like cimetidine, itraconazole, or grapefruit juice on this compound's systemic exposure is not detailed in the provided sources.

Influence of Food and Dietary Components on this compound Bioavailability

Information regarding the influence of food and other dietary components on the bioavailability of this compound is not extensively reported in the available scientific literature.

Pharmacodynamic Interaction Studies with Concomitant Therapies

Comprehensive and detailed research findings specifically addressing the pharmacodynamic interaction studies of this compound with concomitant therapies are not extensively documented in the readily available scientific literature. While this compound is recognized as a chemical compound nih.gov, specific studies investigating its interactions at the pharmacodynamic level with other therapeutic agents are limited or not publicly reported in a manner that allows for the generation of detailed research findings or data tables.

The absence of extensive published data on this compound's pharmacodynamic interactions suggests that, as of the current review of scientific literature, detailed profiles akin to those for more widely studied compounds are not established. Therefore, it is not possible to provide data tables or elaborate on specific research findings regarding how this compound's effects are altered by or alter the effects of other drugs at the pharmacodynamic level.

Chemical Stability and Degradation Pathways Research

Photodegradation Mechanisms and Kinetics of Flordipine

The photodegradation of 1,4-dihydropyridine (B1200194) drugs, including this compound, primarily involves the oxidation of the dihydropyridine (B1217469) ring to its corresponding pyridine (B92270) derivative. This transformation is often the initial and, in many cases, the sole step in the degradation pathway innovareacademics.inresearchgate.netmdpi.com.

Under light exposure, this compound tablets have been observed to undergo discoloration, specifically an increase in yellowness innovareacademics.inresearchgate.nettandfonline.comresearchgate.net. This color change was quantitatively assessed using a tristimulus colorimeter, employing the Hunter L, a, b scale, where the 'b' coordinate was found to correlate closely with the visual increase in yellowness over time researchgate.nettandfonline.comresearchgate.net.

While specific kinetic data for this compound's photodegradation (e.g., rate constants, half-life) are not extensively detailed in the provided literature snippets, general DHP photodegradation kinetics suggest that the reaction can follow zero-order kinetics initially, transitioning to first-order as the concentration of photoproducts increases innovareacademics.in.

Identification and Characterization of Photodegradation Products

The predominant photodegradation mechanism for 1,4-dihydropyridines, including this compound, involves the oxidation of the dihydropyridine ring to form a pyridine analogue innovareacademics.inresearchgate.netmdpi.com. This pyridine derivative typically lacks the pharmacological activity of the parent compound innovareacademics.in. For other DHP compounds, such as furnidipine, specific photoproducts like nitrosophenyl-pyridine and nitrophenyl-pyridine derivatives have been identified innovareacademics.in. Similarly, studies on felodipine (B1672334), another DHP, have characterized its photoproducts to include a pyridine derivative and a dimer nih.gov. Although the specific characterization data for this compound's pyridine analogue are not detailed, its formation aligns with the established degradation pathways for this class of compounds.

Research on the Loss of Pharmacological Activity upon Photodegradation

A critical consequence of the photodegradation process in 1,4-dihydropyridine drugs, including this compound, is the complete loss of their pharmacological activity innovareacademics.inresearchgate.netmdpi.cominnovareacademics.in. This loss of therapeutic effect underscores the importance of protecting these compounds from light exposure to maintain their efficacy.

Investigation into the Formation of Reactive Oxygen Species During Photodegradation

The photodegradation of 1,4-dihydropyridine drugs can also lead to the generation of reactive oxygen species (ROS), such as singlet oxygen and superoxide (B77818) oxygen species innovareacademics.inresearchgate.netmdpi.cominnovareacademics.in. These reactive species are considered to be potentially responsible for phototoxic reactions innovareacademics.inresearchgate.netmdpi.cominnovareacademics.in. Studies on other DHPs, like felodipine and nimodipine, have confirmed their ability to generate singlet oxygen during photodegradation innovareacademics.in. The involvement of ROS in the photodegradation process is a widely reported phenomenon in the degradation of various organic pollutants researchgate.netmdpi.com.

Strategies for Enhancing this compound Photostability

Given the inherent photolability of this compound, various strategies have been explored to enhance its stability and preserve its therapeutic integrity. These strategies primarily focus on protective packaging and the incorporation of photostabilizing excipients in pharmaceutical formulations.

Evaluation of Protective Packaging Materials (e.g., Amber Blister Packaging)

Protective packaging plays a crucial role in mitigating the photodegradation of this compound. A comparative study on this compound tablets demonstrated that amber vinyl sheeting provided excellent protection against discoloration when the tablets were exposed to accelerated light conditions, specifically 150 foot candles of fluorescent light innovareacademics.inresearchgate.netresearchgate.nettandfonline.comresearchgate.netinnovareacademics.in. This protective effect was evident in the reduced increase in yellowness of the tablets researchgate.nettandfonline.comresearchgate.net. Research has shown that one hour of exposure in a fadeometer can be equivalent to 480 hours of exposure to fluorescent light for this compound tablets, highlighting the effectiveness of accelerated testing in evaluating photostability researchgate.nettandfonline.comresearchgate.net.

The general practice for 1,4-dihydropyridines is to market them in solid formulations, such as tablets, due to their rapid photodegradation in solution innovareacademics.inresearchgate.netmdpi.cominnovareacademics.in. The use of amber glass has also been shown to inhibit the deleterious effects of light on tablets researchgate.net.

Table 1: Effect of Packaging on this compound Tablet Discoloration under Accelerated Light Conditions

| Exposure Condition | Observed Effect on Discoloration (Yellowness) | Reference |

| Direct Light Exposure | Significant discoloration (increase in yellowness) | innovareacademics.inresearchgate.nettandfonline.comresearchgate.net |

| Covered with Amber Vinyl Sheeting | Excellent protective effect, reduced discoloration | innovareacademics.inresearchgate.nettandfonline.comresearchgate.net |

Development and Assessment of Photostabilizing Excipients in Pharmaceutical Formulations

While specific detailed research on photostabilizing excipients for this compound itself is limited in the provided information, general strategies applied to other 1,4-dihydropyridine drugs offer insights into potential approaches. These strategies include:

Inclusion Complexes: The incorporation of DHPs into cyclodextrins and liposomes has been investigated as a method to provide photoprotection innovareacademics.inmdpi.com. For instance, inclusion complexes of isradipine (B148454) with methyl-β-cyclodextrin were shown to double the photostability of the drug innovareacademics.in.

Polymeric and Solid Dispersion Systems: For amlodipine (B1666008), a dry oil-in-water emulsion significantly improved its photostability innovareacademics.in. Similarly, porous calcium silicate (B1173343) enhanced the photostability of nifedipine (B1678770) in a solid dispersion formulation, likely due to a physical shielding effect against light innovareacademics.in. Complexation with weak cation-exchange resins also contributed to improved nifedipine stability innovareacademics.in.

Excipient Concentration: Increasing the concentration of excipients has been observed to improve the photostability of certain DHPs, such as nifedipine innovareacademics.in.

These approaches, demonstrated with other DHP compounds, suggest avenues for further research into developing and assessing photostabilizing excipients specifically for this compound formulations.

Application of Supramolecular Encapsulation Systems (e.g., Cyclodextrins, Liposomes)

Supramolecular encapsulation systems, such as cyclodextrins and liposomes, are widely employed in pharmaceutical development to enhance the physicochemical properties of various active pharmaceutical ingredients (APIs), including improving solubility, bioavailability, and chemical stability vrachi.namenih.govmarefa.org. These systems work by forming host-guest complexes or by encapsulating the drug within a lipid bilayer, thereby shielding the encapsulated molecule from environmental factors that can lead to degradation vrachi.namemarefa.org.

Cyclodextrins: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity vrachi.namemarefa.org. This unique structure allows them to form inclusion complexes with lipophilic (hydrophobic) drug molecules, effectively "hiding" them within the cavity and increasing their apparent aqueous solubility vrachi.namemarefa.org. Beyond solubility enhancement, CD complexation can significantly improve the chemical stability of drugs by protecting them from various degradation pathways, including hydrolysis, oxidation, and photodegradation vrachi.namemarefa.orgwikitrans.net. For instance, studies on other dihydropyridine derivatives, like felodipine, have shown that complexation with cyclodextrins can lead to enhanced dissolution and improved photostability nih.gov. The formation of these inclusion complexes can alter the drug's crystalline form to an amorphous state, which can further influence dissolution rates nih.gov. The stability constant of the drug-cyclodextrin complex is a key parameter indicating the strength of the interaction and the potential for stabilization nih.govmarefa.org.

While cyclodextrins offer a promising avenue for enhancing the stability of poorly soluble compounds, specific detailed research findings and quantitative data on the application of cyclodextrins to improve the chemical stability and mitigate degradation pathways of this compound were not identified in the available literature.

Liposomes: Liposomes are spherical vesicles composed of one or more lipid bilayers, capable of encapsulating both hydrophilic and hydrophobic drugs within their aqueous core or lipid membrane, respectively. They are extensively studied for drug delivery due to their biocompatibility and ability to protect encapsulated drugs from enzymatic degradation, reduce immune response, and prolong circulation time. The stability of liposomal formulations is crucial and can be affected by factors such as lipid degradation (hydrolysis and oxidation), drug leakage, and changes in particle size or aggregation nih.gov. Phospholipids, major components of liposomal bilayers, are susceptible to hydrolysis into free fatty acids and lysophospholipids, particularly at higher temperatures, which can compromise liposome (B1194612) integrity. Strategies to enhance liposome stability often involve optimizing lipid composition, maintaining appropriate storage temperatures (e.g., 4°C for improved stability), and controlling pH with buffers nih.gov.

Despite the general utility of liposomes in protecting drugs and controlling their release, specific detailed research findings and quantitative data on the application of liposomes to improve the chemical stability and mitigate degradation pathways of this compound were not identified in the available literature. Research on liposomal systems for other drugs, such as 5-Fluorouracil and Tretinoin, demonstrates their potential for controlled release and stability at lower temperatures nih.gov.

Investigation of Undesirable Pharmacological Effects and Tolerability Mechanisms

Research into the Cellular and Physiological Basis of Undesirable Vasodilatory Effects

Dihydropyridine (B1217469) CCBs primarily target L-type calcium channels in vascular smooth muscle, leading to relaxation and subsequent vasodilation cvpharmacology.commdpi.comastrazeneca.carsc.org. While beneficial for reducing blood pressure, this selective vasodilation can precipitate specific physiological responses that are considered undesirable.

Peripheral edema is a recognized undesirable effect associated with dihydropyridine calcium channel blockers. The primary mechanism involves the preferential dilation of precapillary arterioles without a corresponding dilation of postcapillary venules wikipedia.orgdroracle.aiwjgnet.comsps.nhs.uknih.gov. This imbalance leads to an increase in hydrostatic pressure within the capillaries, which in turn forces fluid from the intravascular space into the surrounding interstitial tissues, resulting in edema wikipedia.orgdroracle.aiwjgnet.comsps.nhs.uknih.gov. This phenomenon is typically localized, often observed in the ankles, feet, and lower legs, and is not generally indicative of systemic fluid overload or left ventricular dysfunction droracle.aimedsafe.govt.nz. The incidence and severity of peripheral edema are often dose-dependent astrazeneca.cadroracle.aiwjgnet.comsps.nhs.uknih.govnih.gov.

The potent peripheral vasodilation induced by dihydropyridine CCBs, such as Flordipine, causes a rapid reduction in systemic vascular resistance and arterial blood pressure cvpharmacology.comastrazeneca.cawikipedia.org. This abrupt decrease in blood pressure is detected by baroreceptors, specialized stretch receptors located in the carotid sinus and aortic arch. The baroreceptor reflex is then activated, leading to an increase in sympathetic nervous system activity cvpharmacology.comastrazeneca.cawikipedia.orgwjgnet.com. This sympathetic stimulation results in an increase in heart rate (tachycardia) and myocardial contractility, a compensatory response known as reflex tachycardia cvpharmacology.comastrazeneca.cawikipedia.orgwjgnet.comnih.govnih.govoup.com. This effect is particularly prominent with shorter-acting dihydropyridines due to their rapid onset of action and more acute hypotensive effect cvpharmacology.comrxfiles.catg.org.au.

Methodologies for Assessing and Mitigating Undesirable Effects in Preclinical and Clinical Settings

The investigation of undesirable effects and tolerability mechanisms involves a range of methodologies across preclinical and clinical development phases.

Assessment Methodologies: In preclinical settings, in vitro studies are employed to evaluate the selectivity of dihydropyridines for vascular smooth muscle versus cardiac muscle. A higher vascular selectivity can indicate a greater potential for vasodilatory effects like edema and reflex tachycardia astrazeneca.canih.govoup.com. In vivo animal models can be utilized to assess hemodynamic changes, including alterations in blood pressure and heart rate, as well as fluid distribution in tissues. In clinical trials, the assessment of undesirable effects involves systematic monitoring of physiological parameters such as blood pressure and heart rate astrazeneca.ca. The incidence and severity of effects like peripheral edema and reflex tachycardia are meticulously recorded and analyzed sps.nhs.ukrxfiles.catg.org.auresearchgate.net. Furthermore, pharmacovigilance databases are used to identify and assess reporting associations between dihydropyridine CCBs and potential undesirable drug reactions nih.gov.

Mitigation Strategies: Strategies to mitigate undesirable vasodilatory effects in the dihydropyridine class include the development of longer-acting formulations. These agents, characterized by a more gradual onset and prolonged duration of action, tend to induce less severe hypotension, thereby reducing the intensity of reflex sympathetic stimulation and consequently, reflex tachycardia cvpharmacology.comnih.govrxfiles.catg.org.au. Another key mitigation strategy for peripheral edema involves combination therapy. Co-administration of dihydropyridine CCBs with agents that modulate the renin-angiotensin-aldosterone system (RAAS), such as angiotensin-converting enzyme (ACE) inhibitors or angiotensin receptor blockers (ARBs), can effectively reduce peripheral edema. These co-therapies promote post-capillary vasodilation, which helps to normalize intracapillary pressure and reduce fluid extravasation mdpi.comnih.govnih.govconsensus.appahajournals.org. Additionally, careful dose titration is a common clinical practice to manage dose-dependent undesirable effects sps.nhs.uktg.org.au.

Comparative Tolerability Studies with Other Dihydropyridine Calcium Channel Blockers

While specific comparative tolerability studies focusing solely on this compound against other dihydropyridine calcium channel blockers are not extensively detailed in the available literature, the general principles of such comparisons within the class are well-established. These studies typically evaluate differences in the incidence and severity of vasodilatory effects, such as peripheral edema, flushing, headache, and reflex tachycardia, among various dihydropyridine agents rxfiles.catg.org.auresearchgate.net.

Key factors influencing tolerability differences include pharmacokinetic profiles, particularly the rate of absorption and duration of action, and the degree of vascular selectivity. For instance, newer, long-acting dihydropyridines like amlodipine (B1666008) and felodipine (B1672334) are often associated with a lower incidence of reflex tachycardia and potentially less severe peripheral edema compared to older, shorter-acting agents such as nifedipine (B1678770) cvpharmacology.comrxfiles.catg.org.au. This is attributed to their more gradual onset of action, which leads to a less abrupt drop in blood pressure and thus less pronounced baroreceptor reflex activation. Some research also suggests that more lipophilic dihydropyridines, such as lacidipine, may be associated with a lower incidence of ankle edema sps.nhs.ukconsensus.app. Comparative studies provide valuable insights into the differential tolerability profiles within the dihydropyridine class, guiding clinical selection based on individual patient needs and susceptibility to specific undesirable effects.

Q & A

Q. How can researchers identify critical gaps in existing literature on Flordipine’s mechanism of action?

Conduct a systematic literature review using databases like PubMed, Scopus, and Web of Science, focusing on pharmacokinetic studies, receptor-binding assays, and in vivo efficacy trials. Prioritize recent publications (post-2020) and compare findings for inconsistencies or unexplored pathways (e.g., off-target effects). Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure the review and highlight understudied areas such as long-term metabolic impacts or dose-response variability .

Q. What experimental design principles are essential for preliminary pharmacological studies of this compound?

Begin with in vitro assays (e.g., calcium channel inhibition assays) to establish baseline efficacy. Use dose-ranging studies to identify therapeutic windows, and include negative controls (e.g., vehicle-only groups) to validate specificity. For in vivo models, select species with homologous metabolic pathways (e.g., rodents for hepatic clearance studies) and adhere to ARRIVE guidelines for ethical reporting .

Q. How can researchers ensure reproducibility in this compound synthesis and characterization?

Document synthesis protocols with granular detail, including solvent purity, reaction temperatures, and catalyst concentrations. Use NMR, HPLC, and mass spectrometry to verify compound identity and purity (>98%). Cross-validate results with independent labs and deposit raw spectral data in open-access repositories like Zenodo .

Q. What ethical considerations apply to early-phase clinical trials involving this compound?

Adhere to ICH-GCP guidelines: obtain informed consent, establish Data Safety Monitoring Boards (DSMBs), and predefine stopping criteria for adverse events. Include diverse participant cohorts to assess demographic variability in drug response .

Advanced Research Questions

Q. How can researchers optimize this compound’s experimental design using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant)?

- Feasibility: Pilot studies to assess resource requirements (e.g., HPLC access for metabolite tracking).

- Novelty: Explore combination therapies (e.g., this compound + statins) to address multidrug resistance.

- Ethical: Use computational models (e.g., QSAR) to reduce animal testing.

- Relevance: Align with global health priorities, such as hypertension management in aging populations .

Q. What methodologies resolve contradictions in this compound’s efficacy data across different study models?

Apply triangulation: compare in vitro, animal, and clinical data to identify model-specific biases. For example, discrepancies in bioavailability may stem from interspecies differences in CYP450 enzyme activity. Use meta-analysis to quantify effect sizes and adjust for confounding variables (e.g., patient comorbidities) .

Q. How should longitudinal studies on this compound’s chronic toxicity be structured to minimize attrition bias?

Implement adaptive trial designs with rolling enrollment and interim analyses. Use electronic health records (EHRs) for real-time adverse event monitoring. Include incentives for participant retention (e.g., follow-up reimbursements) and stratify cohorts by risk factors (e.g., renal impairment) .

Q. What statistical approaches are robust for analyzing this compound’s multi-omics data (e.g., transcriptomic and metabolomic profiles)?

Employ machine learning pipelines (e.g., random forests or neural networks) to integrate high-dimensional datasets. Validate findings with permutation tests and false discovery rate (FDR) correction. Use pathway enrichment tools like MetaboAnalyst or DAVID to link omics signatures to biological mechanisms .

Q. How can researchers validate this compound’s analytical methods for regulatory compliance?

Follow ICH Q2(R1) guidelines for method validation: assess linearity (R² > 0.995), precision (%RSD < 2%), and accuracy (spiked recovery 95–105%). Cross-validate LC-MS/MS methods with certified reference materials and participate in inter-laboratory proficiency testing .

Q. What strategies enhance cross-disciplinary collaboration in this compound research (e.g., chemistry, pharmacology, and bioinformatics)?

Establish shared data platforms (e.g., LabArchives) with standardized metadata templates. Host interdisciplinary workshops to align terminology (e.g., "bioavailability" vs. "absorption rate"). Use collaborative grant frameworks (e.g., NIH Program Project Grants) to fund joint hypotheses .

Q. Methodological Notes

- Data Contradictions : Use Bland-Altman plots or Cohen’s kappa to assess inter-study variability .

- Regulatory Documentation : Follow Pharmaceutical Research’s submission checklist for reproducibility (e.g., detailed Materials and Methods sections, raw data availability) .

- Literature Gaps : Map evidence matrices to visualize understudied areas (e.g., this compound’s effects on endothelial function) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.